molecular formula C27H29NO10 B1203897 Cerubidin CAS No. 73610-99-8

Cerubidin

货号: B1203897
CAS 编号: 73610-99-8
分子量: 527.5 g/mol
InChI 键: STQGQHZAVUOBTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is an anthracycline.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

科学研究应用

Pharmacological Mechanism of Action

Cerubidin exerts its therapeutic effects through several mechanisms:

  • Intercalation with DNA : It intercalates between DNA base pairs, disrupting the DNA structure and function.
  • Inhibition of Topoisomerase II : It stabilizes the DNA-topoisomerase II complex, preventing DNA religation and leading to strand breaks.
  • Free Radical Formation : It generates free radicals that cause oxidative damage to cellular components, including DNA.

These mechanisms contribute to its effectiveness in halting the proliferation of cancer cells and inducing apoptosis.

Clinical Applications

This compound is primarily used in the treatment of:

  • Acute Myeloid Leukemia (AML) : It is a key component in induction therapy regimens.
  • Acute Lymphoblastic Leukemia (ALL) : Used in combination with other agents to enhance remission rates.
  • Chronic Myelogenous Leukemia (CML) : Employed during the blastic phase of the disease.
  • Kaposi's Sarcoma : Occasionally used for this condition, particularly in immunocompromised patients.

Combination Therapy

This compound is often administered in combination with other chemotherapeutic agents to enhance efficacy:

  • With Cytarabine : This combination has shown improved complete remission rates in AML.
  • With Vincristine and Prednisone : In ALL, this regimen has been effective in prolonging remission duration.

Dosage and Administration

The administration of this compound requires careful consideration of patient-specific factors, including liver and kidney function. The following dosage adjustments are recommended based on serum bilirubin and creatinine levels:

Serum BilirubinSerum CreatinineDose Reduction
1.2 to 3.0 mg%-25%
>3 mg%-50%
->3 mg%50%

Side Effects and Toxicity

While this compound is effective, it is associated with significant side effects:

  • Cardiotoxicity : Potential for heart damage, necessitating monitoring during treatment.
  • Bone Marrow Suppression : Leading to increased risk of infections and anemia.
  • Gastrointestinal Issues : Such as nausea, vomiting, and mucositis.

Case Studies

Several clinical studies have documented the efficacy of this compound:

  • Adult Acute Nonlymphocytic Leukemia :
    • In a study involving adult patients, this compound as a single agent achieved complete remission rates between 40% to 50%. When combined with cytarabine, this rate increased to 53% to 65% .
  • Pediatric Acute Lymphoblastic Leukemia :
    • A randomized trial showed that children receiving a regimen including this compound had a statistically significant prolongation of remission duration compared to those receiving standard therapy .
  • Long-term Outcomes :
    • A follow-up study indicated that patients treated with this compound maintained remission longer than those who did not receive this agent as part of their regimen .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of action of Cerubidin (daunorubicin) in leukemia cells, and how does this inform preclinical study design?

this compound intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to apoptosis in leukemic cells . For preclinical studies, researchers should prioritize assays measuring DNA damage (e.g., comet assays), ROS quantification (e.g., DCFDA fluorescence), and apoptosis markers (e.g., Annexin V/PI staining). Dose-response curves and time-course experiments are critical to account for cell-type variability in drug sensitivity .

Q. What are the standardized protocols for assessing this compound’s hematological toxicity in animal models?

Use murine models (e.g., BALB/c mice) with weekly CBC profiling to monitor leukopenia, anemia, and thrombocytopenia. Baseline hematological parameters must be established pre-treatment, and toxicity thresholds should align with the NIH’s "Guide for the Care and Use of Laboratory Animals." Include control groups receiving saline or vehicle solutions to distinguish drug-specific effects .

Q. How do researchers validate this compound’s purity and stability in in vitro experiments?

Employ HPLC with UV detection (λ = 495 nm) and compare retention times against USP reference standards. Stability studies should test degradation under varying pH, temperature, and light conditions, with data analyzed via Arrhenius kinetics. Document lot numbers and storage conditions to ensure reproducibility .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported cardiotoxicity across clinical trials?

Contradictions often arise from differences in cumulative dosing, patient comorbidities, or monitoring protocols. Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data, stratify by covariates (e.g., age, prior anthracycline exposure), and use multivariate regression to isolate risk factors. Incorporate echocardiography and troponin biomarkers for consistent toxicity assessment .

Q. How can researchers optimize this compound dosing in combination therapies while minimizing drug resistance?

Use factorial experimental designs to test interactions with other chemotherapeutics (e.g., cytarabine). Measure IC50 shifts in leukemia cell lines (e.g., HL-60) and validate with RNA-seq to identify resistance pathways (e.g., ABC transporter upregulation). Pharmacokinetic/pharmacodynamic (PK/PD) modeling should account for synergistic effects and toxicity overlaps .

Q. What advanced statistical methods are appropriate for analyzing this compound’s non-linear pharmacokinetics in pediatric populations?

Implement population PK modeling (e.g., NONMEM) with covariates like body surface area, renal function, and CYP3A4 polymorphisms. Bayesian estimation can individualize dosing in real-time. Validate models using bootstrap resampling and visual predictive checks .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

Discrepancies may stem from tumor microenvironment factors or metabolic differences. Use patient-derived xenografts (PDXs) to bridge the gap, and integrate proteomic profiling (e.g., mass spectrometry) to compare drug uptake and target engagement across models. Report results using REMARK guidelines for translational relevance .

Q. What frameworks ensure reproducibility in this compound studies when replicating historical data?

Adopt the ARRIVE 2.0 guidelines for animal studies and MIAME standards for genomic data. Pre-register protocols on platforms like OSF, and include detailed supplementary materials (e.g., raw flow cytometry data, reagent dilutions) .

Q. Methodological Best Practices

Aspect Recommendation Key References
Dose Optimization Use adaptive Bayesian designs for Phase I trials to balance efficacy/toxicity.
Toxicity Monitoring Integrate LVEF (left ventricular ejection fraction) and QTc interval tracking.
Data Analysis Apply false discovery rate (FDR) correction in omics studies to reduce Type I errors.

属性

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGQHZAVUOBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860259
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73610-99-8
Record name Daunomycin semiquinone radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073610998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。